Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

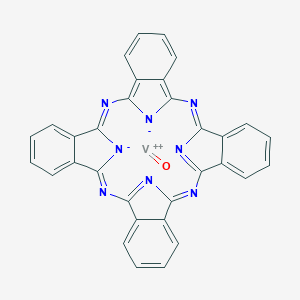

The synthesis of oxovanadium phthalocyanines involves complex procedures that yield compounds with distinctive coordination structures. The synthesis and characterization of such compounds are detailed in studies focusing on their formation, stability, and initial characterization through various spectroscopic and analytical techniques. One study elaborates on the synthesis of oxovanadium complexes with specific ligands, offering insights into the methodologies employed to create these compounds (Tatiersky et al., 2004).

Molecular Structure Analysis

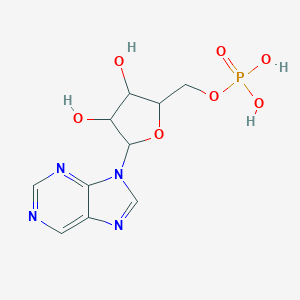

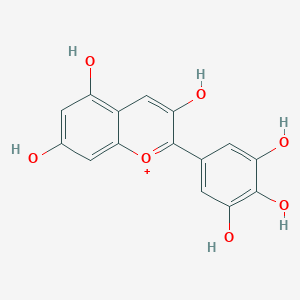

The molecular structure of oxovanadium phthalocyanine has been extensively analyzed using methods such as gas-phase electron diffraction (GED), mass spectrometry, and quantum chemical calculations. These studies reveal the compound's thermal stability, monomeric vapor composition, and C4v symmetry. The vanadium atom's coordination is described as a five-coordinated square-pyramidal geometry (Tverdova et al., 2013).

Wissenschaftliche Forschungsanwendungen

Oxidative Stress and Biological Impact

- Vanadium and Oxidative Stress Markers : Vanadium compounds, including Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium, have been studied for their impact on oxidative stress markers in vivo. These studies show that vanadium can influence the levels of reactive oxygen species, markers of lipid peroxidation, and the activity of antioxidant enzymes. This research highlights both the potential therapeutic uses of vanadium in modulating oxidative stress and its toxicological implications (Ścibior & Kurus, 2019).

Catalysis and Material Science

- Vanadium Oxide Monolayer Catalysts : Research on vanadium oxide monolayers has provided insight into their preparation, structure, and catalytic properties. These materials are effective for various oxidation reactions and selective reduction processes, showcasing the versatility of vanadium-based compounds in catalysis (Bond & Tahir, 1991).

Environmental Applications

- Extraction of Vanadium Oxide : The extraction of high-purity vanadium oxide from spent catalysts has been reviewed, emphasizing the importance of vanadium in the chemical industry and the need for efficient recycling technologies. This research outlines various hydrometallurgical methods for processing vanadium-containing materials (Tarasov et al., 2022).

Advanced Materials and Technologies

- Protective Effects of Dietary Antioxidants against Vanadium-Induced Toxicity : The review discusses the role of dietary antioxidants in mitigating the toxic effects of vanadium in organisms. This highlights the intersection of vanadium research with nutritional science and toxicology, providing insights into how dietary choices can influence the body's response to metal exposure (Zwolak, 2020).

Safety and Hazards

Eigenschaften

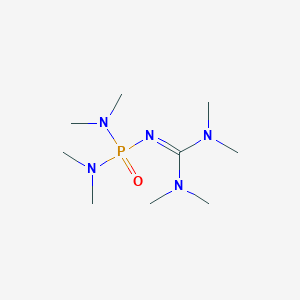

| { "Design of the Synthesis Pathway": "The synthesis pathway for Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium involves the reaction of vanadium chloride with phthalocyanine in the presence of oxygen to form the desired compound.", "Starting Materials": [ "Vanadium chloride", "Phthalocyanine", "Oxygen" ], "Reaction": [ "Vanadium chloride is dissolved in a suitable solvent, such as dichloromethane or chloroform.", "Phthalocyanine is added to the solution and the mixture is stirred at room temperature for several hours.", "Oxygen is slowly bubbled through the mixture to oxidize the vanadium from its +2 state to its +3 state.", "The reaction mixture is then heated under reflux for several hours to allow the phthalocyanine ligands to coordinate to the vanadium ion and form the desired complex.", "The resulting solution is filtered and the solid product is washed with a suitable solvent to remove any impurities.", "The product is then dried under vacuum to obtain the final compound, Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium." ] } | |

CAS-Nummer |

13930-88-6 |

Molekularformel |

C32H16N8OV |

Molekulargewicht |

579.5 g/mol |

IUPAC-Name |

2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;oxovanadium(2+) |

InChI |

InChI=1S/C32H16N8.O.V/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;/q-2;;+2 |

InChI-Schlüssel |

YRZZLAGRKZIJJI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.O=[V+2] |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.O=[V+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.